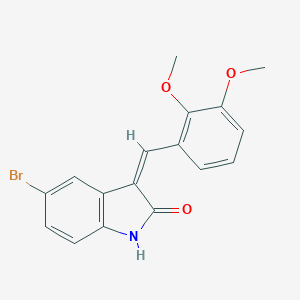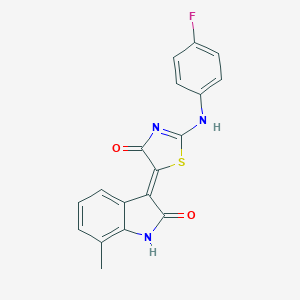
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, where it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its antibacterial and antifungal properties, where it has shown significant activity against various bacterial and fungal strains. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a herbicide, where it has shown selective activity against certain weed species.
Wirkmechanismus
The mechanism of action of 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and cell wall, respectively.
Biochemical and Physiological Effects:
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and act as a herbicide against certain weed species. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is easy to synthesize, has good yield and purity, and has shown promising results in various research applications. However, there are also some limitations to using 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. It can be further studied for its potential use as an anticancer agent, antibacterial and antifungal agent, and herbicide. Moreover, more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method can be optimized to improve yield and purity, and new derivatives can be synthesized to improve its activity and selectivity. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various research applications, and further research can help unlock its full potential.
In conclusion, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results in various research applications, including anticancer, antibacterial, antifungal, and herbicidal properties. Moreover, it has several advantages for lab experiments, such as easy synthesis and good yield and purity. However, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has the potential to be a valuable tool in various scientific research applications.
Synthesemethoden
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde and 5-bromoindole-3-acetaldehyde followed by cyclization and oxidation. The final product is obtained in good yield and purity, making it a suitable candidate for various research applications.
Eigenschaften
Produktname |
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C17H14BrNO3 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
(3Z)-5-bromo-3-[(2,3-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-15-5-3-4-10(16(15)22-2)8-13-12-9-11(18)6-7-14(12)19-17(13)20/h3-9H,1-2H3,(H,19,20)/b13-8- |
InChI-Schlüssel |
XYHKVELHISMVNR-JYRVWZFOSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
![3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B307850.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307852.png)
![1-(2-chloroethyl)-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307853.png)